molecular formula C18H18FN5O2S B2750328 2-((4-fluorophenyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1396814-37-1

2-((4-fluorophenyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No.: B2750328
CAS No.: 1396814-37-1
M. Wt: 387.43
InChI Key: UGTYCBBZPZGGEM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study focused on the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3yl]sulfanyl}acetamide derivatives, highlighting their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This research demonstrates the compound's relevance in developing new antimicrobial agents, emphasizing its potential in addressing drug-resistant microbial strains (MahyavanshiJyotindra et al., 2011).

Insecticidal Applications

Another study explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, evaluating their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the compound's potential in developing new, effective insecticides for agricultural applications, providing an alternative to existing pest management strategies (Fadda et al., 2017).

Anticancer Applications

Research into novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity has been conducted, showing that derivatives of the compound can exhibit significant anticancer properties. These findings are crucial for the development of new chemotherapy agents with potential specificity for lung cancer cells, demonstrating the compound's applicability in oncology (Hammam et al., 2005).

PI3K Inhibitor Modifications for Cancer Treatment

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors were studied, showing remarkable anticancer effects and reduced toxicity. This research highlights the compound's potential in cancer therapy, particularly in targeting PI3Ks, a crucial pathway in cancer cell proliferation and survival (Wang et al., 2015).

Antithrombin and Anticoagulant Activities

The compound has also been explored for its antithrombin and anticoagulant activities, providing insights into its potential use in treating thrombosis and other related cardiovascular conditions. This research emphasizes the compound's versatility and potential in developing new therapeutic agents for cardiovascular diseases (Lee et al., 2007).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-23-17(15-4-2-3-9-20-15)22-24(18(23)26)11-10-21-16(25)12-27-14-7-5-13(19)6-8-14/h2-9H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTYCBBZPZGGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.